![molecular formula C27H25ClN6O B2735084 7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 899971-12-1](/img/structure/B2735084.png)
7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a triazoloquinazoline core structure. This core is substituted with various functional groups including a piperazine ring and phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures often involve multi-step synthesis processes. For instance, the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The triazoloquinazoline core, the piperazine ring, and the phenyl rings all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring is known to be involved in various chemical reactions .Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that some derivatives of triazoloquinazoline possess antimicrobial activities against various microorganisms. The synthesis of novel compounds and their testing against specific bacteria and fungi indicated that certain derivatives could offer potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Agents
A series of quinazoline derivatives containing piperazine analogs were synthesized and showed potent antiproliferative activities against several cancer cell lines. This indicates their potential use as antitumor agents, with specific compounds demonstrating significant biological activity comparable to known treatments (Li et al., 2020).
Antihypertensive and Antiarrhythmic Effects
Derivatives of quinazoline have been evaluated for their antihypertensive action and ability to block α1-adrenoceptors. One study reported that a quinazoline derivative exhibited dose-dependent reductions in heart rate and blood pressure in hypertensive rats, indicating its potential for treating hypertension without significant side effects such as reflex tachycardia (Tsai et al., 2001).
Antihistaminic Activity
Research into 1,2,4-triazolo[4,3-a]quinazolin-5-ones has revealed their potential as H1-antihistaminic agents. Some compounds in this class significantly protected animals from histamine-induced bronchospasm, suggesting a new class of antihistaminic drugs with minimal sedative effects (Alagarsamy et al., 2009).
Quality Control and Pharmaceutical Analysis
Efforts have been made to develop quality control methods for leading compounds among quinazoline derivatives, aiming to ensure their purity and effectiveness as pharmaceutical agents. This includes a comprehensive analysis of their chemical properties and the development of standards for their production and use (Danylchenko et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O/c1-18-6-5-7-19(16-18)25-27-29-26(21-17-20(28)10-11-22(21)34(27)31-30-25)33-14-12-32(13-15-33)23-8-3-4-9-24(23)35-2/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRXQMQOWVMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

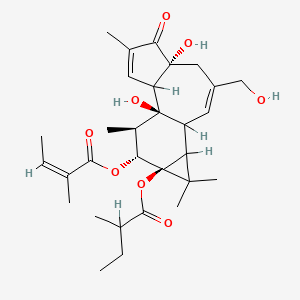
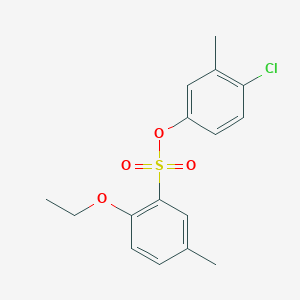
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)



![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)
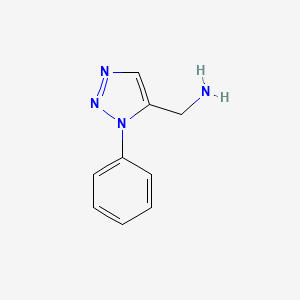

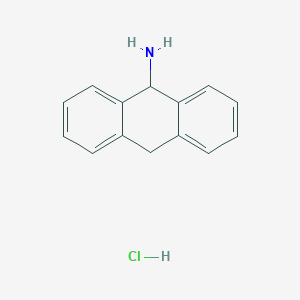
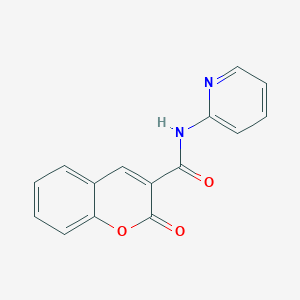
![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)